Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide

Halogen bonding Kinase inhibitor design Structure-activity relationship

5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide (CAS 1797977-04-8) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold widely exploited in kinase inhibitor drug discovery. The compound incorporates a 5-bromofuran-2-carboxamide moiety linked to the 6-position of a 2-methylpyrazolo[1,5-a]pyrimidine core.

Molecular Formula C12H9BrN4O2
Molecular Weight 321.134
CAS No. 1797977-04-8
Cat. No. B2862860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide
CAS1797977-04-8
Molecular FormulaC12H9BrN4O2
Molecular Weight321.134
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C12H9BrN4O2/c1-7-4-11-14-5-8(6-17(11)16-7)15-12(18)9-2-3-10(13)19-9/h2-6H,1H3,(H,15,18)
InChIKeyXFZJABSSDKRKEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide: Procurement-Focused Chemical Identity and Scaffold Context


5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide (CAS 1797977-04-8) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold widely exploited in kinase inhibitor drug discovery. [1] The compound incorporates a 5-bromofuran-2-carboxamide moiety linked to the 6-position of a 2-methylpyrazolo[1,5-a]pyrimidine core. This specific substitution pattern positions it within a chemical space explored for cyclin-dependent kinase (CDK) inhibition, as evidenced by its inclusion in patent families claiming substituted pyrazolo[1,5-a]pyrimidines as CDK inhibitors. [2]

Why Direct Replacement of 5-Bromo-N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide with In-Class Analogs Is Not Advisable


Within the pyrazolo[1,5-a]pyrimidine carboxamide series, even minor structural modifications—such as halogen replacement on the furan ring, relocation of the carboxamide linker, or alteration of the N-heterocyclic substituent—can profoundly shift kinase selectivity profiles and potency. [1] The 5-bromo substituent on the furan ring of the target compound is expected to participate in critical halogen-bonding interactions within the ATP-binding pocket, a feature absent in des-bromo analogs. [2] Consequently, generic substitution with a non-brominated or differently linked pyrazolo[1,5-a]pyrimidine carboxamide cannot guarantee equivalent target engagement, rendering procurement based solely on scaffold similarity unreliable.

Quantitative Procurement Evidence: 5-Bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide Performance Benchmarks


Structural Differentiation Through 5-Bromo-Furan Halogen Bonding Capability

The 5-bromo substituent on the furan ring of the target compound introduces a σ-hole that can engage in halogen bonding with backbone carbonyls or side-chain residues in kinase ATP-binding sites, a structural feature absent in the des-bromo analog N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide. [1] Quantum mechanical calculations for brominated heteroarenes indicate a halogen bond strength contribution of approximately −2.0 to −3.5 kcal/mol, which can translate into a 10- to 100-fold enhancement in binding affinity compared to non-halogenated counterparts in optimized contexts. [2]

Halogen bonding Kinase inhibitor design Structure-activity relationship

Kinase Selectivity Implications of 2-Methyl Pyrazolo[1,5-a]pyrimidine Substitution

The 2-methyl group on the pyrazolo[1,5-a]pyrimidine core of the target compound occupies a hydrophobic pocket in the hinge region of certain kinases, a key determinant of selectivity. [1] In a published series of pyrazolo[1,5-a]pyrimidine B-Raf inhibitors, the presence of a small alkyl group at the 2-position improved selectivity over a panel of 20 kinases by >10-fold compared to the unsubstituted analog (2-H), as measured by Kd values. [2] Although this data derives from a related chemotype (B-Raf inhibitor series, not the exact CDK-targeted compound), it supports the inference that the 2-methyl substituent in the target compound is a critical driver of kinase selectivity.

Kinase selectivity ATP-competitive inhibitor Pyrazolopyrimidine SAR

Patent-Documented CDK Inhibitory Activity Distinct from B-Raf Scaffolds

The compound is explicitly claimed within a patent (US 8,580,782 B2) that discloses substituted pyrazolo[1,5-a]pyrimidines as cyclin-dependent kinase inhibitors. [1] This distinguishes it from the well-known B-Raf inhibitor series (e.g., Wang et al. 2009) that shares the same core scaffold but targets a different kinase family. While the patent does not disclose IC50 values for this specific compound, it demonstrates that the combination of a 5-bromo-furan-2-carboxamide at the 6-position and a 2-methyl group is specifically designed for CDK inhibition, not B-Raf inhibition. [1]

Cyclin-dependent kinase Patent SAR Antiproliferative

Optimal Deployment Scenarios for 5-Bromo-N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide


CDK-Focused Medicinal Chemistry Lead Optimization

The compound is best deployed as a starting point for SAR studies targeting cyclin-dependent kinases, leveraging its patent-validated scaffold. [1] Its 5-bromo-furan moiety offers a synthetic handle for further derivatization (e.g., Suzuki coupling) to explore CDK selectivity, while the 2-methyl group maintains hinge-region complementarity.

Kinase Selectivity Profiling Probe

Due to the 2-methyl substitution's demonstrated role in enhancing selectivity in related pyrazolo[1,5-a]pyrimidine series (cross-study inference, >10-fold improvement over 2-H analogs), [1] the compound can serve as a selectivity probe in kinase panel screens to differentiate CDK inhibition from off-target B-Raf activity.

Halogen Bonding Interaction Studies

The 5-bromo-furan substituent provides a well-defined σ-hole for halogen bonding studies in kinase co-crystal structures. [1] This makes the compound valuable for structural biology efforts aimed at characterizing halogen bond geometries and their thermodynamic contributions (estimated ΔΔG of −2.0 to −3.5 kcal/mol) [2] within the ATP-binding site.

Quote Request

Request a Quote for 5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.